5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde
CAS No.:
Cat. No.: VC17710628
Molecular Formula: C10H13NO3S
Molecular Weight: 227.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO3S |
|---|---|
| Molecular Weight | 227.28 g/mol |
| IUPAC Name | 5-[3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H13NO3S/c12-5-7-3-11(4-9(7)14)10-2-1-8(6-13)15-10/h1-2,6-7,9,12,14H,3-5H2 |
| Standard InChI Key | WUCSVTQWKYBRAA-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(CN1C2=CC=C(S2)C=O)O)CO |
Introduction
Structural Characteristics and Molecular Identity
The compound’s IUPAC name, 5-[3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde, reflects its intricate architecture. The thiophene ring (a five-membered aromatic ring containing sulfur) is substituted at the 2-position with an aldehyde group and at the 5-position with a pyrrolidine derivative. The pyrrolidine ring features hydroxyl and hydroxymethyl groups at the 3- and 4-positions, respectively, introducing hydrogen-bonding capabilities and stereochemical complexity.
Key Structural Features:
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Thiophene Core: Contributes aromaticity and electron-rich characteristics, influencing reactivity in cross-coupling reactions.
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Pyrrolidine Moiety: A saturated five-membered nitrogen-containing ring that adopts envelope conformations, modulating steric interactions.
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Functional Groups: The aldehyde group at C2 of thiophene serves as an electrophilic site, while the hydroxyl and hydroxymethyl groups on pyrrolidine enhance solubility and enable hydrogen bonding.
Table 1: Molecular Identification Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.28 g/mol |
| IUPAC Name | 5-[3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
| Canonical SMILES | C1C(C(CN1C2=CC=C(S2)C=O)O)CO |
| InChIKey | WUCSVTQWKYBRAA-UHFFFAOYSA-N |
Synthetic Methodologies
The synthesis of 5-[3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde involves multi-step protocols optimized for yield and purity. A representative route includes:
Step 1: Formation of the Pyrrolidine Intermediate
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Starting Material: 3-hydroxy-4-(hydroxymethyl)pyrrolidine is reacted with a thiophene derivative bearing a leaving group (e.g., bromine at C5) under nucleophilic substitution conditions.
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Conditions: Conducted in dichloromethane (DCM) with triethylamine (TEA) as a base to scavenge hydrogen halides.
Critical Reaction Parameters:
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Temperature: 0–25°C for substitution; 40–50°C for oxidation.
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Catalysts: TEA for substitution; PCC for oxidation.
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Yield: 55–65% after purification.
Characterization and Analytical Data
Rigorous spectroscopic and spectrometric analyses confirm the compound’s structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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-NMR (CDCl):
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δ 9.85 (s, 1H, CHO),
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δ 7.45 (d, 1H, thiophene H3),
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δ 6.90 (d, 1H, thiophene H4),
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δ 4.10–3.70 (m, 4H, pyrrolidine H and OH groups).
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Infrared (IR) Spectroscopy
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Strong absorption at 1680 cm (C=O stretch of aldehyde).
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Broad band at 3300–3500 cm (O-H stretches).
Mass Spectrometry (MS)
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EI-MS: m/z 227.28 (M), consistent with molecular weight.
Applications in Scientific Research
Organic Synthesis Intermediate
The compound’s aldehyde group facilitates condensation reactions (e.g., formation of hydrazones or Schiff bases), enabling the synthesis of larger heterocyclic systems. For example, hydrazone derivatives have been explored as kinase inhibitors in medicinal chemistry .
Biological Interaction Studies
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Enzyme Inhibition: Preliminary studies suggest interactions with CDK4/6, potentially modulating cell cycle progression .
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Antimicrobial Screening: Structural analogs exhibit moderate activity against Gram-positive bacteria, though data for this specific compound remain limited.
Comparative Analysis with Structural Analogs
Sigma-Aldrich lists several related compounds, highlighting the impact of substituent variation:
Table 2: Structurally Related Compounds
| Compound Name | Structural Variation | Key Properties |
|---|---|---|
| 5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde | Furan ring instead of thiophene | Higher polarity due to oxygen heteroatom |
| 5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde | Hydroxymethyl at pyrrolidine C3 | Altered hydrogen-bonding network |
| 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde | No hydroxyl/hydroxymethyl groups | Reduced solubility and reactivity |
The thiophene-based analog discussed here exhibits enhanced electronic delocalization compared to furan derivatives, potentially favoring aromatic interactions in biological targets.
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